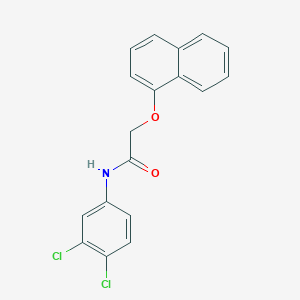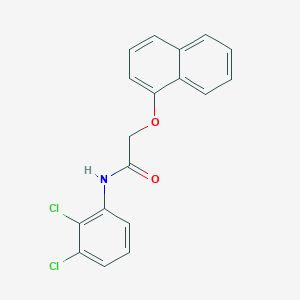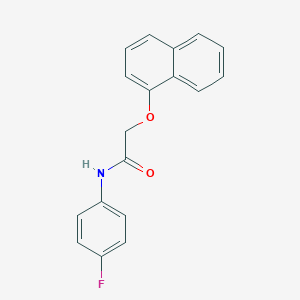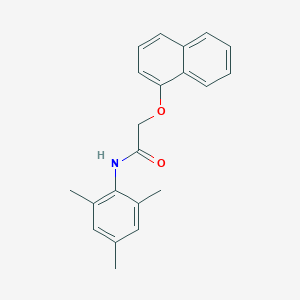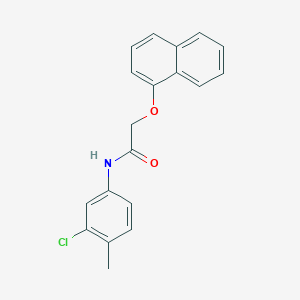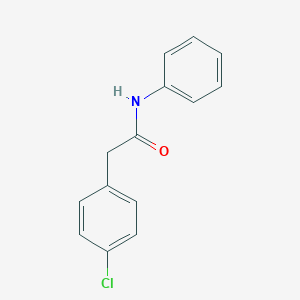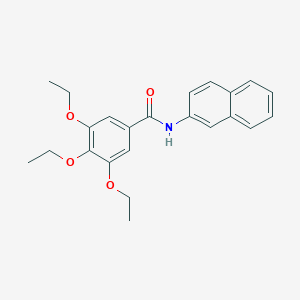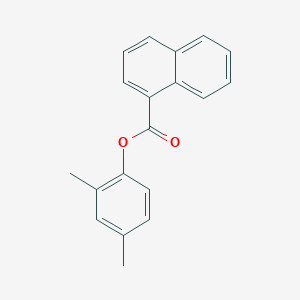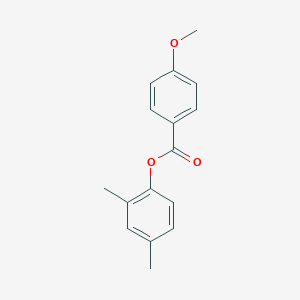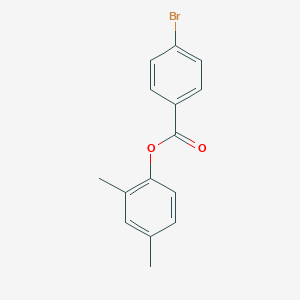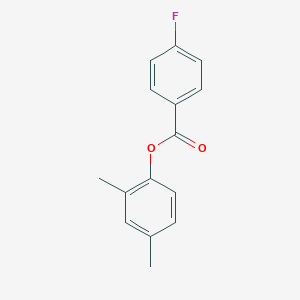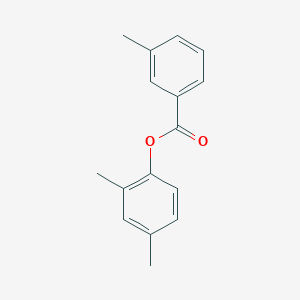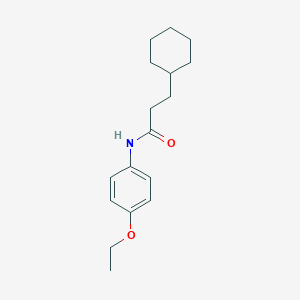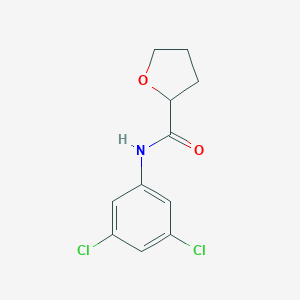
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound with a molecular formula of C₁₁H₁₀Cl₂NO₂ This compound is characterized by the presence of a dichlorophenyl group attached to an oxolane ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 3,5-dichloroaniline with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with oxolane-2-carboxylic acid in the presence of a base, such as triethylamine, to yield the desired carboxamide. The reaction conditions generally include:
- Temperature: 0-5°C for the initial formation of the acid chloride, followed by room temperature for the subsequent reaction.
- Solvent: Dichloromethane or another suitable organic solvent.
- Reaction Time: Several hours, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(3,5-dichloro-2-hydroxyphenyl)oxolane-2-carboxamide
- N-(3,4-dichlorophenyl)oxolane-2-carboxamide
Uniqueness
N-(3,5-dichlorophenyl)tetrahydrofuran-2-carboxamide is unique due to its specific structural features, such as the dichlorophenyl group and the oxolane ring. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H11Cl2NO2 |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H11Cl2NO2/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h4-6,10H,1-3H2,(H,14,15) |
InChI Key |
NNMVUVLAPKARDR-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


